Fmoc-2,5-Dimethy-L-Phenylalanine
Description
Significance of Non-Canonical Amino Acids in Peptide and Peptidomimetic Science
Non-canonical amino acids are instrumental in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. nih.govresearchgate.net By incorporating ncAAs, scientists can enhance the stability of specific secondary structures, such as helices and sheets, which are crucial for biological activity. nih.govresearchgate.netnih.gov This structural control is a key strategy in developing new therapeutic agents and advanced biomaterials. researchgate.netyoutube.com The replacement of natural amino acids with ncAAs can lead to higher activity and increased biological stability, overcoming common issues like poor oral availability and rapid excretion. nih.gov
The diverse structures of ncAAs, which can include modifications to the side-chain or the peptide backbone, allow for the fine-tuning of a peptide's properties. nih.gov For instance, symmetrical and asymmetrical α,α-dialkyl glycines and Cα to Cα cyclized amino acids are just a few examples of the non-canonical residues that can be employed. nih.gov This ability to engineer peptides at the molecular level has significant implications for drug discovery and materials science, enabling the creation of molecules with precisely defined functions. researchgate.netnih.gov
Role of Fmoc Protection in Advanced Solid-Phase Synthesis Methodologies
The synthesis of peptides, especially those containing modified amino acids, is predominantly carried out using solid-phase peptide synthesis (SPPS). altabioscience.comnih.govcreative-peptides.com A critical aspect of SPPS is the use of protecting groups to prevent unwanted side reactions during the stepwise addition of amino acids. altabioscience.compeptide.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS due to its base-lability, which allows for its removal under mild conditions. altabioscience.comamericanpeptidesociety.org
The Fmoc strategy offers several advantages over the older tert-butyloxycarbonyl (Boc) method, which requires harsh acidic conditions for deprotection. nih.govamericanpeptidesociety.org The milder conditions of Fmoc chemistry are compatible with a wider range of sensitive and modified amino acids, including those with post-translational modifications like glycosylation and phosphorylation. altabioscience.comnih.gov This orthogonality, where the N-terminal Fmoc group can be removed without affecting the acid-labile side-chain protecting groups, is a key advantage. peptide.com The automation and parallel synthesis capabilities of Fmoc-based SPPS have further solidified its position as the method of choice for producing complex peptides for research and industrial applications. altabioscience.com
Overview of 2,5-Dimethyl-L-Phenylalanine as a Unique Building Block in Contemporary Research
2,5-Dimethyl-L-phenylalanine is a non-canonical amino acid that has garnered interest as a unique building block in peptide synthesis. As a derivative of phenylalanine, it introduces two methyl groups onto the phenyl ring, which can significantly influence the conformational properties and intermolecular interactions of the resulting peptide. nih.gov The strategic placement of these methyl groups can induce specific torsional angles in the peptide backbone and alter the hydrophobicity of the side chain, thereby impacting the peptide's structure and function.
Properties
Molecular Weight |
415.48 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Fmoc 2,5 Dimethy L Phenylalanine
Stereoselective Synthetic Routes for 2,5-Dimethy-L-Phenylalanine and its Precursors
The synthesis of non-natural amino acids like 2,5-dimethyl-L-phenylalanine requires precise control over stereochemistry to ensure the desired biological or chemical properties. Methodologies are often complex, involving multiple steps and chiral control elements.
Achieving high chiral purity is paramount in the synthesis of L-amino acid derivatives. A prominent and effective method for synthesizing analogues such as 2,5-dimethyl-L-phenylalanine is the asymmetric hydrogenation of acetamidoacrylate precursors. researchgate.net This approach has been successfully employed for various methylated phenylalanine analogues, including 2',6'-dimethyl-L-phenylalanine and 3',5'-dimethyl-L-phenylalanine. researchgate.net The process typically involves a chiral catalyst, often based on rhodium or ruthenium complexed with a chiral phosphine (B1218219) ligand, which directs the hydrogenation from one face of the molecule, thereby establishing the L-configuration with high enantiomeric excess. researchgate.net The L-configuration of the resulting amino acid derivatives can be confirmed through methods like enzymatic digestion and X-ray analysis. researchgate.net
Another powerful strategy involves the use of chiral auxiliaries. For instance, a general method for synthesizing unnatural chiral α-amino acids utilizes N-tert-butanesulfinyl imines. thieme-connect.com The asymmetric addition of an organometallic reagent, such as a Grignard or organozinc reagent derived from 2,5-dimethylbenzyl bromide, to an N-tert-butanesulfinyl imino acetate (B1210297) proceeds with excellent diastereoselectivity. The sulfinyl group, which directs the stereochemical outcome, can be readily cleaved under acidic conditions to yield the desired L-amino acid with high enantiopurity. thieme-connect.com
The synthesis of the necessary precursors for enantioselective reactions often involves several steps. A plausible multistep route to 2,5-dimethyl-L-phenylalanine would begin with a commercially available starting material like 2,5-dimethylbenzaldehyde. This aldehyde can be converted into the corresponding (Z)-2-acetamido-3-(2,5-dimethylphenyl)acrylic acid, the key precursor for asymmetric hydrogenation. This transformation can be achieved via an Erlenmeyer–Azlactone synthesis, followed by hydrolysis.
Modern synthetic strategies increasingly favor one-pot or cascade reactions to improve efficiency. nih.gov For example, a one-pot synthesis of 2,5-disubstituted thiazoles has been developed starting from N-substituted α-amino acids, demonstrating how complex heterocycles can be built from amino acid scaffolds in a single procedural sequence. chemrxiv.org Similarly, the synthesis of Fmoc-protected amino acids has been achieved directly using organozinc chemistry, showcasing the integration of protection strategies within the core synthetic sequence. researchgate.net These advanced, multistep protocols highlight the sophisticated planning required to construct complex molecules like 2,5-dimethyl-L-phenylalanine. nih.gov
Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis for producing chiral amino acids. Phenylalanine ammonia (B1221849) lyases (PALs) are particularly well-suited for this purpose. frontiersin.orgfrontiersin.org These enzymes naturally catalyze the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. frontiersin.orgresearchgate.net By operating the reaction in reverse at high concentrations of ammonia, PALs can effectively catalyze the asymmetric amination of a corresponding cinnamic acid derivative to produce the L-amino acid. frontiersin.orgfrontiersin.org
For the synthesis of 2,5-dimethyl-L-phenylalanine, the precursor would be 2,5-dimethylcinnamic acid. The enzymatic reaction, often carried out using whole-cell biocatalysts or immobilized enzymes, can achieve high conversions and excellent enantioselectivity (>99% ee). researchgate.netnih.gov The use of engineered PALs has further broadened the substrate scope and enhanced the efficiency of this process for a variety of non-natural phenylalanine analogues. researchgate.net Combining PALs with other enzymes in a cascade process can further increase the yield and optical purity of the desired product. nih.gov
Fmoc Protecting Group Strategy for Amino Functionalization
Once 2,5-dimethyl-L-phenylalanine has been synthesized, the amino group must be protected to allow for its use in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most common N-α-protecting groups due to its stability to acid and its clean removal by a base, typically piperidine (B6355638). nih.govmdpi.com
The standard procedure for introducing the Fmoc group involves reacting the amino acid with an acylating agent such as Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic aqueous conditions (a Schotten-Baumann reaction). mdpi.comub.edu After the reaction, the pH is lowered to precipitate the Fmoc-protected amino acid, which can then be purified. To circumvent side reactions associated with classic reagents, newer acylating agents like Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT) have been developed to provide cleaner product profiles. ub.edu The resulting Fmoc-2,5-dimethyl-L-phenylalanine is a key building block for incorporation into peptides, enabling the study of how the unique steric and electronic properties of the dimethylated phenyl ring influence peptide structure and function. sigmaaldrich.com
Site-Specific Chemical Modifications and Derivatization for Research Applications
The derivatization of Fmoc-2,5-dimethyl-L-phenylalanine, particularly at its side chain, opens up possibilities for creating novel research tools, such as probes for studying biological systems.
Bioconjugation involves attaching a molecule (e.g., a fluorescent dye, a drug, or a purification tag) to a specific site on a biomolecule like a peptide or protein. The phenyl ring of phenylalanine is typically considered chemically inert, making its selective modification a significant challenge. nih.gov However, recent advances in photoredox catalysis have enabled the direct C-H functionalization of the phenylalanine side chain under mild conditions. nih.gov
This strategy can be applied to Fmoc-2,5-dimethyl-L-phenylalanine. The electron-rich aromatic ring, activated by the methyl groups, can be targeted for site-selective modification. For instance, a visible-light-induced reaction could be used to attach a pyrazole (B372694) moiety to one of the available positions on the phenyl ring (positions 3, 4, or 6). nih.gov This pyrazole tag can then serve as a handle for further conjugation reactions. This approach has been successfully demonstrated on insulin, showing its potential for modifying complex biomolecules. nih.gov
Another approach to functionalization is the introduction of halogen atoms onto the aromatic side-chain. rsc.orgresearchgate.net While often studied for their influence on self-assembly properties, halogens can also serve as handles for cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), allowing for the attachment of a wide variety of functional groups for bioconjugation studies. The site-selective modification of the peptide backbone itself is another area of intense research, allowing for fine-tuning of a peptide's properties. researchgate.net
N-Terminal and C-Terminal Modulations for Peptide Design
In the context of peptide synthesis, the N-terminus of an amino acid is typically protected, often by a fluorenylmethyloxycarbonyl (Fmoc) group, which is the case for the compound .
N-Terminal Modulation: The standard procedure for N-terminal modulation involves the deprotection of the Fmoc group to allow for peptide bond formation. This is conventionally achieved by treatment with a secondary amine, most commonly piperidine in a solvent like N,N-dimethylformamide (DMF). The process, known as β-elimination, cleaves the Fmoc group, liberating the N-terminal amine for subsequent coupling to the next amino acid in the peptide sequence. While this is a standard procedure, the specific kinetics and potential side reactions for Fmoc-2,5-dimethyl-L-phenylalanine have not been documented.
C-Terminal Modulation: The carboxylic acid at the C-terminus is the site for the initial attachment to a solid support resin in solid-phase peptide synthesis (SPPS) or for coupling to another amino acid in solution-phase synthesis. Post-synthesis, the C-terminus can be modified to introduce various functionalities. Common modifications include amidation, esterification, or conjugation to other molecules. However, literature specifically describing the C-terminal modulation of peptides containing 2,5-dimethyl-L-phenylalanine is not available. The steric bulk of the dimethylated phenyl ring could potentially influence the efficiency of such modifications.
Interactive Data Table: General N-Terminal Deprotection Reagents
While specific data for Fmoc-2,5-dimethyl-L-phenylalanine is unavailable, the following table outlines common reagents used for the N-terminal deprotection of Fmoc-protected amino acids in general peptide synthesis.
| Reagent | Concentration | Solvent | Typical Reaction Time | Notes |
| Piperidine | 20-50% | DMF | 5-20 minutes | The most common and standard reagent. |
| Piperazine | 20-50% | DMF | Slower than piperidine, can sometimes reduce side reactions. | |
| 1,8-Diazabicycloundec-7-ene (DBU) | 2-10% | DMF | Very fast, used for sterically hindered amino acids. | May increase risk of racemization. |
Incorporation Strategies in Peptide and Peptidomimetic Synthesis Research
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides in a stepwise manner on a solid support. springernature.comacs.orgbachem.com The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is a widely adopted strategy due to its mild cleavage conditions. springernature.comaltabioscience.com
Compatibility with Standard Fmoc-SPPS Conditions
Fmoc-2,5-dimethyl-L-phenylalanine is generally compatible with standard Fmoc-SPPS protocols. altabioscience.comchempep.com The Fmoc group is readily removed by a weak base, typically a solution of 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), to expose the free amine for the next coupling cycle. springernature.comaltabioscience.com The side chain of 2,5-dimethyl-L-phenylalanine does not possess a reactive functional group, thus eliminating the need for a side-chain protecting group, which simplifies the synthesis process. altabioscience.com
The choice of solid support depends on the desired C-terminal functionality. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are commonly used, while Rink amide resin is employed for C-terminal amides. uci.edu The coupling of the first amino acid to the resin and subsequent peptide chain elongation are carried out using standard activation methods. springernature.comuci.edu
Table 1: Standard Reagents in Fmoc-SPPS
| Reagent/Component | Function | Common Examples |
|---|---|---|
| Resin | Solid support for peptide assembly. | Wang, Rink Amide, 2-Chlorotrityl Chloride uci.edu |
| Fmoc-amino acids | Building blocks with temporary Nα-protection. | Fmoc-L-amino acids altabioscience.com |
| Deprotection Reagent | Removes the Fmoc group. | 20% Piperidine in DMF springernature.comaltabioscience.com |
| Coupling Reagents | Activate the carboxylic acid for amide bond formation. | HBTU, HATU, DIC/HOBt chempep.comnih.gov |
| Solvent | Solubilizes reagents and swells the resin. | Dimethylformamide (DMF) uci.edu |
| Cleavage Cocktail | Cleaves the peptide from the resin and removes side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers springernature.comaltabioscience.com |
Challenges and Optimization in Coupling Efficiency with Sterically Hindered Residues
The primary challenge in incorporating Fmoc-2,5-dimethyl-L-phenylalanine lies in its steric bulk. The two methyl groups on the phenyl ring can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to incomplete or slow coupling reactions. nih.gov This steric hindrance is a known issue with other bulky amino acids as well. nih.gov
To overcome this, several optimization strategies can be employed:
Choice of Coupling Reagent: More potent activating agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are often preferred over standard reagents like HBTU or DIC/HOBt to enhance the rate and completeness of the coupling reaction. nih.govnih.gov
Extended Coupling Times: Increasing the reaction time for the coupling step allows more time for the sterically hindered amino acid to react completely.
Double Coupling: Performing the coupling step twice with a fresh portion of the activated amino acid and coupling reagents can help drive the reaction to completion.
Microwave-Assisted SPPS: The application of microwave energy can accelerate the coupling reaction, often leading to higher efficiency and reduced reaction times, which can be particularly beneficial for hindered couplings. nih.govresearchgate.net
Impact of Steric Hindrance on Overall Synthesis Yields and Purity
Furthermore, the repeated use of strong activating agents and extended reaction times can sometimes lead to side reactions, such as racemization, although this is generally less of a concern for Fmoc-protected amino acids compared to other protecting group strategies. nih.govmdpi.com Careful monitoring of the coupling reaction using tests like the Kaiser test is crucial to ensure complete reaction at each step and to minimize the formation of impurities. chempep.com
Solution-Phase Peptide Synthesis Approaches
While SPPS is the dominant method, solution-phase peptide synthesis (SPS) remains a viable alternative, particularly for the synthesis of short peptides or for large-scale production where purification of intermediates is feasible. nih.govyoutube.comslideshare.net In SPS, the peptide is synthesized in a homogenous solution, with purification of the intermediate peptide fragments after each coupling step. nih.gov
The incorporation of Fmoc-2,5-dimethyl-L-phenylalanine in solution-phase synthesis follows the same fundamental principles of peptide bond formation. mdpi.com An N-terminally protected amino acid (or peptide) is coupled to a C-terminally protected amino acid (or peptide) using a suitable coupling reagent. nih.govmdpi.com The steric hindrance of the dimethylphenylalanine residue presents similar challenges to those in SPPS, requiring optimized coupling conditions, such as the use of highly reactive coupling agents and potentially longer reaction times. mdpi.com A key advantage of SPS is the ability to purify intermediates, which can lead to a final product of very high purity. nih.gov
Design Principles for Peptidomimetics Incorporating 2,5-Dimethyl-L-Phenylalanine
Peptidomimetics are molecules that mimic the structure and function of peptides but have been modified to improve properties such as stability, bioavailability, and receptor affinity. researchgate.netlongdom.orgnih.gov The incorporation of unnatural amino acids like 2,5-dimethyl-L-phenylalanine is a key strategy in peptidomimetic design. nih.govresearchgate.net
Scaffold Design and Mimicry of Peptide Motifs
The design of peptidomimetics often involves the use of a scaffold that holds the key pharmacophoric groups in a specific spatial orientation to mimic the bioactive conformation of a peptide. nih.govcore.ac.uknih.govupc.edu The 2,5-dimethylphenyl side chain of this amino acid can play several roles in scaffold design:
Conformational Constraint: The steric bulk of the dimethylphenyl group can restrict the conformational freedom of the peptide backbone, helping to pre-organize the peptidomimetic into a desired secondary structure, such as a turn or a helix. nih.govresearchgate.net
Hydrophobic Interactions: The aromatic ring can participate in crucial hydrophobic interactions with the target receptor. The methyl groups can further enhance these interactions and provide a better fit within a hydrophobic binding pocket. nih.gov
Modulation of Aromatic Interactions: The presence of the methyl groups alters the electronic properties of the phenyl ring, which can influence cation-π or π-π stacking interactions with the biological target.
By strategically placing 2,5-dimethyl-L-phenylalanine within a peptide sequence or a non-peptide scaffold, medicinal chemists can design peptidomimetics that mimic specific peptide motifs and exhibit enhanced biological activity and improved pharmacological properties. altabioscience.comnih.govnih.gov
Conformational Analysis and Structural Impact in Peptide Systems
Influence of 2,5-Dimethyl-L-Phenylalanine on Peptide Backbone Conformation
The conformation of a peptide backbone is defined by the torsional or dihedral angles (φ, ψ, and ω) of its constituent amino acid residues. nih.gov The incorporation of a sterically demanding residue such as 2,5-dimethyl-L-phenylalanine is expected to impose significant constraints on the allowable values of these angles, thereby guiding the peptide into specific secondary structures.
The rational design of therapeutic peptides often involves the strategic replacement of standard amino acids with NCAAs to stabilize desired secondary structures like helices or β-turns. nih.gov While native peptides may exist in a flexible equilibrium of multiple conformations, the steric bulk of the 2,5-dimethylphenyl group can restrict this flexibility.
Research on other sterically hindered amino acids demonstrates their capacity to act as potent turn-inducers or helix-breakers depending on their placement within the peptide sequence. For instance, computational and biophysical studies on various Cα-substituted aromatic NCAAs show they can successfully maintain helical conformations. nih.gov It is hypothesized that the 2,5-dimethyl substitution would disfavor the adoption of tight helical structures (e.g., α-helices) due to steric clashes between the methyl groups and the preceding carbonyl oxygen or other nearby side chains. Conversely, this same steric hindrance could promote the formation of more open structures, such as β-turns or extended conformations, by forcing the peptide backbone to adopt specific dihedral angles to accommodate the bulky side chain.
Peptide and protein folding is driven by a complex interplay of forces, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. Aromatic interactions, in particular, are known to be significant contributors to the stability of folded protein structures. mdpi.com The introduction of 2,5-dimethyl-L-phenylalanine can enhance peptide stability through several mechanisms.
Firstly, the increased hydrophobicity of the dimethylphenyl group compared to a standard phenylalanine side chain can strengthen the hydrophobic core of a peptide, a key driving force for folding in aqueous environments. Secondly, by restricting the conformational freedom of the unfolded state, the residue reduces the entropic penalty associated with folding, thereby thermodynamically favoring the folded state. This principle is exploited in "stapled peptides," where covalent linkages are used to pre-organize the peptide into a helical conformation, leading to enhanced stability and binding affinity. nih.gov While not a covalent staple, the steric constraints imposed by 2,5-dimethyl-L-phenylalanine can be seen as a non-covalent method to achieve a similar pre-organization, stabilizing a specific conformation and improving resistance to proteolytic degradation.
Table 1: Predicted Conformational Effects of 2,5-Dimethyl-L-Phenylalanine Incorporation
| Structural Aspect | Predicted Influence of 2,5-Dimethyl-L-Phenylalanine | Rationale |
|---|---|---|
| Secondary Structure | May disrupt α-helices; potential to induce β-turns or extended conformations. | Steric hindrance from the dimethylphenyl group restricts backbone dihedral angles necessary for tight helical packing. |
| Peptide Folding | Can promote folding by reducing the entropic cost. | The bulky side chain limits the number of accessible conformations in the unfolded state. |
| Structural Stability | Likely enhances overall stability. | Increased hydrophobicity and pre-organization of the peptide backbone contribute to a more stable folded state. |
Aromatic Interactions and Steric Effects of the Dimethylphenylalanine Moiety
The dual nature of the 2,5-dimethyl-L-phenylalanine side chain—a large aromatic surface capable of π-interactions combined with significant steric bulk—provides a powerful tool for controlling peptide architecture at the molecular level.
Non-covalent π–π stacking interactions are fundamental forces in molecular biology, playing a key role in the stabilization of DNA helices, protein tertiary structures, and ligand binding. mdpi.commdpi.com These attractive forces occur between aromatic rings and are highly dependent on their geometry. Studies of phenylalanine-phenylalanine interactions in proteins reveal a strong preference for offset stacked or edge-to-face arrangements, which are electrostatically favorable, while face-to-face orientations are generally avoided. nih.gov
The aromatic ring of 2,5-dimethyl-L-phenylalanine is fully capable of participating in such interactions, which are crucial for processes like peptide self-assembly into higher-order structures such as fibrils or hydrogels. nih.gov The methyl groups, while adding steric complexity, also modify the electronic properties of the π-system, which can fine-tune the strength and geometry of these stacking interactions. These interactions are a critical driving force in the formation of polyelectrolyte complexes and other self-assembled biomaterials. nih.gov
The incorporation of bulky amino acids, such as those with β-branched side chains (e.g., Valine, Isoleucine), is known to significantly restrict the allowable (φ, ψ) combinations due to steric clashes. nih.gov Similarly, the two methyl groups on the phenyl ring of 2,5-dimethyl-L-phenylalanine impose significant steric hindrance. This directly controls the orientation of the aromatic side chain by limiting rotation around the Cα-Cβ bond (the χ1 angle). This, in turn, influences the adjacent backbone angles (φ and ψ), effectively locking the local peptide segment into a more defined conformation. This steric control is a key principle in the rational design of peptidomimetics, where such residues are used to enforce a specific "bioactive conformation" required for binding to a biological target.
Table 2: Key Dihedral Angles in Peptide Structure
| Angle | Definition | Atoms Defining the Angle | Significance |
|---|---|---|---|
| Phi (φ) | Rotation around the N-Cα bond | C(i-1) - N(i) - Cα(i) - C(i) | Determines the orientation of the carbonyl group of the preceding residue relative to the side chain. |
| Psi (ψ) | Rotation around the Cα-C bond | N(i) - Cα(i) - C(i) - N(i+1) | Determines the orientation of the amide group of the following residue relative to the side chain. |
| Omega (ω) | Rotation around the peptide bond (C-N) | Cα(i) - C(i) - N(i+1) - Cα(i+1) | Typically restricted to ~180° (trans) due to the partial double-bond character of the peptide bond, ensuring planarity. |
| Chi (χ) | Rotation around side-chain bonds | e.g., N - Cα - Cβ - Cγ for χ1 | Defines the spatial orientation of the amino acid side chain. |
Conformational Flexibility Studies in Diverse Chemical Environments
Peptides are not static molecules; their conformations can be highly sensitive to their environment, including the solvent. nih.gov Computational and biophysical techniques, such as NMR spectroscopy, can be used to probe this flexibility. For example, studies of peptides containing other modified phenylalanine residues have shown significant solvent-dependent conformational variability, where a peptide might favor a folded, helical structure in one solvent but an extended conformation in another.
The 2,5-dimethyl-L-phenylalanine residue is expected to influence this dynamic behavior. In a non-polar or membrane-mimetic environment, the hydrophobic nature of the side chain would be maximized, likely stabilizing a well-defined, folded structure. In a polar aqueous solvent, the residue's influence would be dominated by the hydrophobic effect, driving the peptide to fold in a way that buries the aromatic group. The presence of organic co-solvents, like methanol (B129727) or trifluoroethanol (TFE), which are known to promote secondary structure formation, could reveal the intrinsic propensity of a peptide containing 2,5-dimethyl-L-phenylalanine to adopt helical or turn-like structures. nih.gov Investigating the conformational landscape in these diverse environments is crucial for understanding how a peptide containing this residue will behave in different biological contexts, from aqueous serum to a lipid-rich cell membrane.
Mechanistic Investigations of Biochemical and Supramolecular Interactions
Probing Receptor-Ligand Binding Mechanisms with 2,5-Dimethyl-L-Phenylalanine-Containing Peptides
The strategic incorporation of 2,5-dimethyl-L-phenylalanine into peptide sequences serves as a powerful tool to investigate and modulate interactions with biological receptors. The bulky and hydrophobic nature of the dimethylated phenyl ring can significantly alter the binding affinity and specificity of these peptides.
Elucidation of Binding Pockets and Interaction Modes (e.g., HIV-1 CA protein)
A notable area of investigation involves the use of phenylalanine derivatives in the development of inhibitors for the HIV-1 capsid (CA) protein. nih.govnih.gov The HIV-1 CA protein is a critical component of the virus, playing essential roles in both the early and late stages of the viral life cycle, making it an attractive target for antiviral therapies. nih.govnih.gov
Researchers have designed and synthesized dimerized phenylalanine derivatives that target the interprotomer pocket of the CA hexamer. nih.gov This is the same binding site utilized by host cell proteins crucial for viral replication, such as CPSF6 and NUP153. nih.gov The rationale behind using dimerized structures is to create molecules with larger volumes that can establish increased contacts within this binding pocket. nih.gov While these novel dimerized phenylalanine derivatives may not bind as tightly to the CA protein as some reference compounds like PF-74, they have demonstrated a comparable ability to suppress viral replication. nih.gov This suggests that the interaction with the native CA hexamer might be more effective than what is observed with stabilized hexamer constructs used in in vitro binding assays. nih.gov
A key finding from these studies is that some dimerized phenylalanine derivatives exhibit slower off-rates from the CA monomer compared to established inhibitors. nih.gov Slower dissociation rates are often correlated with better therapeutic potency, highlighting a promising avenue for further optimization of these compounds as HIV-1 CA inhibitors. nih.gov
Impact on Receptor Affinity and Selectivity in in vitro Assays
The modification of phenylalanine residues, such as through dimethylation, has a demonstrable impact on the binding affinity and selectivity of peptides in various in vitro assays. Surface Plasmon Resonance (SPR) is a key technique used to quantify these interactions.
The table below summarizes the binding affinities of selected dimerized phenylalanine derivatives for the HIV-1 CA protein, as determined by SPR.
| Compound | Target | Dissociation Constant (K D ) (μM) |
| Dimerized Phenylalanine Derivative 1 | CA Monomer | 13.88 ± 1.68 |
| Dimerized Phenylalanine Derivative 1 | CA Hexamer | 3.98 ± 0.67 |
| Dimerized Phenylalanine Derivative 2 | CA Monomer | 3.41 ± 1.31 |
| Dimerized Phenylalanine Derivative 2 | CA Hexamer | 0.16 ± 0.04 |
| Reference Compound (PF-74) | CA Monomer | Not specified |
| Reference Compound (PF-74) | CA Hexamer | 0.018 ± 0.00039 |
This table presents a generalized representation of data found in the cited literature. Specific values are illustrative. nih.gov
Enzymatic Interaction Studies and Substrate Specificity
The introduction of a 2,5-dimethyl-L-phenylalanine residue can influence how a peptide interacts with enzymes, affecting both substrate recognition and subsequent metabolic transformations.
Influence on Enzyme-Substrate Recognition (e.g., human tyrosinase)
Human tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. nih.govresearchgate.net The modulation of its activity is a target for treating pigmentation disorders. nih.govresearchgate.net Phenylalanine derivatives are being investigated as potential modulators of tyrosinase. nih.govresearchgate.net
Studies have shown that these derivatives can interact with the binuclear copper active site of the enzyme. nih.govresearchgate.net Computational docking and molecular dynamics simulations, combined with experimental assays, have provided insights into these interactions. nih.govresearchgate.net While specific studies on 2,5-dimethyl-L-phenylalanine are not extensively detailed in the provided context, the general principles of how phenylalanine derivatives interact with tyrosinase are relevant. The steric bulk of the dimethyl groups would be expected to significantly influence the positioning of the amino acid within the enzyme's active site, potentially altering its inhibitory or substrate-like properties. For example, other phenylalanine derivatives have been shown to act as inhibitors of human tyrosinase. nih.govresearchgate.net
Metabolic Transformations in Model Systems (e.g., microbial cultures)
The metabolism of phenylalanine has been studied in various microbial systems, such as Penicillium chrysogenum and Escherichia coli, to understand the biosynthesis of important compounds like penicillin G and to optimize the production of L-phenylalanine itself. nih.govnih.gov In these organisms, phenylalanine undergoes several metabolic transformations, including transamination to phenylpyruvate and hydroxylation to tyrosine. nih.gov
While the metabolic fate of Fmoc-2,5-dimethyl-L-phenylalanine in microbial cultures is not explicitly detailed in the search results, the established pathways for phenylalanine metabolism provide a framework for predicting its potential transformations. The dimethyl substitution on the aromatic ring could influence the efficiency of enzymes involved in these pathways. For instance, the presence of the methyl groups might sterically hinder the action of phenylalanine hydroxylase or aminotransferases. Further research is needed to elucidate the specific metabolic transformations of this modified amino acid in microbial systems.
Role in Supramolecular Assembly and Hydrogelation Research
Fmoc-protected amino acids, particularly those with aromatic side chains like phenylalanine, are well-known for their ability to self-assemble into supramolecular structures, including hydrogels. rsc.orgpsu.edursc.org These materials have potential applications in biomedical fields such as tissue engineering and drug delivery. nih.govdovepress.com The self-assembly process is driven by a combination of non-covalent interactions, including π-π stacking of the Fmoc groups and the aromatic side chains, as well as hydrogen bonding. rsc.orgnih.gov
The introduction of methyl groups onto the phenylalanine ring in Fmoc-2,5-dimethyl-L-phenylalanine is expected to modulate these self-assembly properties. The increased hydrophobicity and altered steric profile of the dimethylated phenyl ring can influence the packing of the molecules, potentially leading to hydrogels with different mechanical properties and fibrillar morphologies compared to those formed from Fmoc-phenylalanine. Research on other modified Fmoc-phenylalanine derivatives, such as Fmoc-pentafluorophenylalanine, has shown that modifications to the phenyl ring can significantly impact the kinetics and thermodynamics of hydrogelation. psu.edursc.org For instance, Fmoc-F5-Phe forms gels more rapidly and at lower concentrations than Fmoc-Tyr. psu.edu This suggests that Fmoc-2,5-dimethyl-L-phenylalanine could also exhibit unique self-assembly behavior, a promising area for future investigation.
The formation of hydrogels from Fmoc-amino acids is often triggered by a change in solvent conditions or pH. rsc.orgnih.gov These stimuli induce the self-assembly of the molecules into a network of entangled nanofibers that immobilize the solvent, resulting in a gel. psu.edursc.org The specific characteristics of the resulting hydrogel, such as its stiffness and stability, are highly dependent on the molecular structure of the building block.
Self-Assembly Kinetics and Thermodynamics
The kinetics of self-assembly for Fmoc-amino acid derivatives are often characterized by a nucleation-dependent polymerization mechanism. This process is sensitive to factors such as concentration, temperature, pH, and the specific chemical structure of the assembling molecule. nih.govnih.gov For Fmoc-L-phenylalanine, self-assembly can be triggered by a change in solvent polarity or a pH shift, leading to the formation of hydrogels. nih.govnih.gov
The introduction of two methyl groups at the 2 and 5 positions of the phenyl ring in Fmoc-2,5-dimethyl-L-phenylalanine is anticipated to have a pronounced effect on the kinetics and thermodynamics of self-assembly compared to the parent Fmoc-L-phenylalanine.
Kinetics: The rate of self-assembly is likely to be altered. The steric hindrance introduced by the methyl groups could potentially slow down the precise molecular packing required for the formation of organized fibrillar structures. Conversely, the increased hydrophobicity imparted by the methyl groups could accelerate the initial aggregation process, driving the molecules out of the aqueous phase more rapidly. Studies on other substituted Fmoc-phenylalanine derivatives have shown that even a single halogen atom can dramatically enhance the rate of self-assembly. rsc.org The dual methyl substitution would likely have a similarly strong, albeit potentially more complex, influence.
A comparative overview of factors influencing the thermodynamics of self-assembly in related compounds is presented in the table below.
| Compound/Feature | Expected Influence on ΔG of Assembly | Rationale |
| Fmoc-L-phenylalanine | Favorable | Baseline π-π stacking and hydrophobic interactions. |
| Increased Hydrophobicity | More Favorable | Enhanced hydrophobic effect is a major driving force for assembly in water. |
| Steric Hindrance | Less Favorable | Can disrupt the optimal packing and intermolecular interactions. |
| π-π Stacking | Ambiguous | Methyl groups can alter the electronic nature and geometry of the phenyl ring, potentially hindering or altering the nature of π-π stacking. |
This table is a qualitative representation based on established principles of supramolecular chemistry.
Morphology of Assembled Nanostructures
The morphology of the nanostructures formed by self-assembling Fmoc-amino acids is a direct consequence of the underlying molecular packing. Fmoc-L-phenylalanine and many of its derivatives typically form long, entangled nanofibers, which in turn form the matrix of a hydrogel. researchgate.netacs.org These fibers are often composed of β-sheet-like arrangements of the amino acid moieties, with the Fmoc groups engaging in π-π stacking. nih.gov
The substitution pattern of the 2,5-dimethyl groups on the phenyl ring is expected to significantly influence the final morphology of the assembled nanostructures.
Expected Morphologies:
Fibrillar Structures: It is highly probable that Fmoc-2,5-dimethyl-L-phenylalanine will still form fibrillar nanostructures, as this is a common feature for a wide range of Fmoc-amino acids. rsc.org However, the dimensions and persistence length of these fibers may be different from those of Fmoc-L-phenylalanine.
Altered Fiber Dimensions: The steric bulk of the methyl groups could lead to a less compact packing arrangement, potentially resulting in thicker or more loosely associated fibers. Studies on Fmoc-dipeptides with α-methyl-L-phenylalanine have demonstrated that the position of a single methyl group has a marked influence on the resulting supramolecular nanostructure. researchgate.net
Alternative Morphologies: It is also possible that the specific substitution pattern could frustrate the formation of one-dimensional fibers and favor the formation of other structures, such as nanoribbons, sheets, or even spherical micelles, depending on the solvent conditions. The balance between the attractive forces driving assembly and the steric repulsion of the methyl groups will be critical in determining the final morphology. For instance, some Fmoc-dipeptides have been observed to form sheet-like structures instead of fibers. acs.org
The table below summarizes the typical nanostructures observed for related Fmoc-amino acid derivatives.
| Compound | Observed Nanostructure Morphology | Reference(s) |
| Fmoc-L-phenylalanine | Entangled nanofibers, hydrogels | researchgate.netacs.org |
| Fmoc-diphenylalanine | Flexible fibrils, rigid ribbons, hydrogels | nih.govnih.gov |
| Fmoc-pentafluoro-L-phenylalanine | Fibrillary gel, spheres, crystals | nih.gov |
| Fmoc-dipeptides with α-methyl-L-phenylalanine | Varied, including nanofibers and hydrogels | researchgate.net |
This table presents experimentally observed morphologies for related compounds and serves as a basis for predicting the behavior of Fmoc-2,5-dimethyl-L-phenylalanine.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the complete structural assignment of Fmoc-2,5-Dimethyl-L-phenylalanine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment, connectivity, and spatial proximity of every atom in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides the initial overview of the proton environments. For Fmoc-2,5-Dimethyl-L-phenylalanine, the spectrum would be characterized by distinct regions:
Aromatic Region (approx. 7.0-8.0 ppm): This region contains signals from the eight protons of the fluorenyl group and the three protons of the 2,5-dimethylphenyl ring. The substitution on the phenyl ring simplifies its pattern compared to unsubstituted phenylalanine.
Alanine Backbone (approx. 3.0-4.5 ppm): The α-proton (CH) and the β-protons (CH₂) of the phenylalanine residue, along with the protons of the Fmoc group's CH and CH₂ groups, resonate in this region.
Methyl Region (approx. 2.0-2.5 ppm): Two distinct singlets are expected for the two methyl groups on the phenyl ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by showing the chemical shifts of all carbon atoms. Key expected signals for Fmoc-2,5-Dimethyl-L-phenylalanine include the carbonyl carbons (acid and urethane), the numerous aromatic carbons of the Fmoc and dimethylphenyl groups, the aliphatic carbons of the amino acid backbone and Fmoc linker, and the carbons of the two methyl groups.
2D NMR: Techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity within the amino acid backbone and the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹³C signals based on their attached protons.
The table below presents typical ¹H and ¹³C NMR chemical shift data for the closely related compound Fmoc-L-phenylalanine, recorded in DMSO-d6. chemicalbook.comchemicalbook.com The expected positions for the additional methyl groups in Fmoc-2,5-Dimethyl-L-phenylalanine are also noted.
| Assignment | Fmoc-L-phenylalanine ¹H Shift (ppm) chemicalbook.com | Fmoc-L-phenylalanine ¹³C Shift (ppm) chemicalbook.com | Expected Shift/Feature for Fmoc-2,5-Dimethyl-L-phenylalanine |
| Phenylalanine CH | ~4.13-4.22 | ~56.5 | Minor shift due to electronic changes in the ring. |
| Phenylalanine CH₂ | ~2.88, ~3.09 | ~37.5 | Minor shift due to electronic changes in the ring. |
| Phenyl Ring H | ~7.21-7.32 | ~126-130 | A simplified pattern of 3 protons; shifts influenced by methyl groups. |
| Phenyl Ring C (substituted) | - | ~138.0 | Shifted due to methyl substitution. |
| Phenyl Ring CH₃ | - | - | ~2.0-2.5 (¹H), ~19-22 (¹³C) |
| Fmoc CH | ~4.22 | ~47.0 | Largely unchanged. |
| Fmoc CH₂ | ~4.13-4.22 | ~66.0 | Largely unchanged. |
| Fmoc Aromatic H | ~7.32, ~7.41, ~7.65, ~7.89 | ~120-144 | Largely unchanged. |
| Carboxyl COOH | ~12.78 | ~173.5 | Largely unchanged. |
| Urethane (B1682113) C=O | - | ~156.0 | Largely unchanged. |
This table contains interactive elements. Hover over the data for more details.
To understand the three-dimensional structure and preferred conformation of the molecule in solution, advanced NMR techniques are employed. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through chemical bonds.
For Fmoc-2,5-Dimethyl-L-phenylalanine, these experiments would reveal key spatial relationships, such as:
Proximity between the phenylalanine aromatic protons and the Fmoc aromatic protons, indicating potential π-π stacking interactions.
Correlations between the α-proton of the amino acid and its own aromatic/methyl protons, defining the side-chain rotameric preference (χ1 angle).
Interactions between the NH proton and adjacent backbone or side-chain protons, providing insight into the peptide backbone conformation.
Mass Spectrometry (MS) for Molecular Weight and Sequence Verification
Mass spectrometry is an essential analytical technique for confirming the molecular weight and purity of Fmoc-2,5-Dimethyl-L-phenylalanine.
Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is ideal for analyzing polar, thermally labile molecules like protected amino acids. ESI-MS analysis of Fmoc-2,5-Dimethyl-L-phenylalanine would confirm its molecular weight (415.48 g/mol ) by detecting the protonated molecule [M+H]⁺ at m/z 416.18, the sodiated adduct [M+Na]⁺ at m/z 438.17, or the deprotonated molecule [M-H]⁻ at m/z 414.17. chemicalbook.comuni.lu
Tandem Mass Spectrometry (MS/MS): By selecting the parent ion ([M+H]⁺) and subjecting it to fragmentation, MS/MS provides structural information that confirms the compound's identity. Characteristic fragmentation patterns for Fmoc-protected amino acids include:
A neutral loss of the fluorenylmethoxycarbonyl group or parts of it.
The appearance of a prominent fragment ion at m/z 179, corresponding to the fluorenyl-methylene cation, which is a hallmark of Fmoc-protected compounds.
Fragmentation of the amino acid side chain.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling high-performance liquid chromatography (HPLC) with mass spectrometry allows for the simultaneous separation of the target compound from any impurities, followed by mass analysis. researchgate.netnih.gov This is the definitive method for assessing the purity of a sample of Fmoc-2,5-Dimethyl-L-phenylalanine, as it can separate and identify starting materials, by-products from synthesis, or degradation products, each confirmed by its unique mass-to-charge ratio. nih.gov
| Technique | Expected Result for Fmoc-2,5-Dimethyl-L-phenylalanine | Purpose |
| ESI-MS | [M+H]⁺ at m/z 416.18; [M+Na]⁺ at m/z 438.17 | Molecular Weight Confirmation |
| MS/MS of [M+H]⁺ | Fragments corresponding to the Fmoc group (e.g., m/z 179) and the dimethyl-phenylalanine moiety. | Structural Identity Verification |
| LC-MS | A single major peak at a specific retention time with m/z 416.18. | Purity Assessment and Impurity Profiling |
This table contains interactive elements. Hover over the data for more details.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is an invaluable tool for studying chiral molecules and, in the context of peptides and proteins, for assessing secondary structure. For a single protected amino acid like Fmoc-2,5-Dimethyl-L-phenylalanine, the CD spectrum provides information about its absolute configuration and the conformation of its chromophores.
The spectrum is dominated by signals from the two main chromophores: the fluorenyl group of the Fmoc-protecting group and the 2,5-dimethylphenyl ring. Since the compound is the L-enantiomer, it will produce a characteristic CD spectrum. researchgate.net The corresponding D-enantiomer would be expected to produce a mirror-image spectrum. This technique is highly sensitive for confirming the enantiomeric purity of the sample, as the presence of the D-enantiomer would lead to a reduction in the observed CD signal intensity. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) Spectroscopy: The FT-IR spectrum of Fmoc-2,5-Dimethyl-L-phenylalanine would display characteristic absorption bands for its various functional groups. researchgate.net Key expected peaks include:
O-H Stretch: A broad band around 3300-2500 cm⁻¹ from the carboxylic acid.
N-H Stretch: A sharp peak around 3300 cm⁻¹ from the amide in the urethane linkage.
C=O Stretches: Two distinct, strong bands around 1720 cm⁻¹ (carboxylic acid) and 1690 cm⁻¹ (urethane carbonyl).
C=C Stretches: Multiple sharp peaks in the 1600-1450 cm⁻¹ region corresponding to the aromatic rings.
C-H Bends: Vibrations from the additional methyl groups would appear alongside other aliphatic C-H bending modes.
Raman Spectroscopy: Raman spectroscopy provides complementary information. rsc.org Aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the phenyl ring (around 1000 cm⁻¹), are often very strong in Raman spectra. researchgate.netchemicalbook.com The C=C bonds of the aromatic systems and the C=O bonds also give rise to distinct Raman signals. This technique can be especially useful for analyzing solid-state samples and studying intermolecular interactions like hydrogen bonding. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into molecular conformation, intermolecular interactions, and packing arrangements, which are fundamental to understanding the material's properties.
Table 1: Representative Crystallographic Data for Fmoc-L-phenylalanine
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 13.157 |
| b (Å) | 4.908 |
| c (Å) | 16.124 |
| **β (°) ** | 113.14 |
| Reference |
Note: This data is for the parent compound, Fmoc-L-phenylalanine, and serves as a reference point in the absence of specific data for the 2,5-dimethyl derivative.
Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, TLC)
Chromatographic methods are indispensable for the purification and assessment of purity of Fmoc-amino acid derivatives. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed to separate the desired compound from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both analytical and preparative-scale purification. The purity of commercial Fmoc-amino acids is often determined by HPLC to be ≥98%. For related compounds, reversed-phase HPLC methods are commonly used, often employing a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like water with a small percentage of trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The gradient of the organic solvent is adjusted to achieve optimal separation. While specific HPLC conditions for Fmoc-2,5-Dimethyl-L-phenylalanine are not detailed in the available literature, a typical starting point would involve a gradient of acetonitrile in water.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and assessing the purity of fractions. A suitable solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (such as ethyl acetate (B1210297) or methanol), is used to separate the components on a silica (B1680970) gel plate. The spots can be visualized under UV light, owing to the fluorescence of the Fmoc group. A common purification strategy for Fmoc-amino acids involves recrystallization from a solvent like toluene, with TLC being used to confirm the removal of impurities.
Table 2: General Chromatographic Conditions for Fmoc-Amino Acids
| Technique | Stationary Phase | Typical Mobile Phase Components | Detection |
| HPLC | C18 | Water, Acetonitrile, Methanol (B129727), TFA | UV (e.g., 254 nm) |
| TLC | Silica Gel | Hexane, Ethyl Acetate, Toluene, Methanol | UV Light (254 nm) |
Scanning Electron Microscopy (SEM) for Morphological Analysis of Assembled Structures
Fmoc-protected amino acids, particularly those with aromatic side chains, are well-known for their ability to self-assemble into a variety of nanoscale structures, such as fibers, ribbons, and nanotubes. Scanning Electron Microscopy (SEM) is a critical technique for visualizing the morphology of these self-assembled architectures.
Studies on related Fmoc-dipeptides, like Fmoc-diphenylalanine, have demonstrated the formation of fibrous networks that can entrap solvents to form gels. SEM images in these studies reveal the intricate and often hierarchical nature of the assembled structures. For Fmoc-2,5-Dimethyl-L-phenylalanine, it is expected that it would also exhibit self-assembly properties, potentially forming unique morphologies due to the steric influence and altered hydrophobicity imparted by the dimethyl substitution on the phenyl ring. SEM analysis would be crucial to characterize the size, shape, and organization of these assemblies, providing insights into the underlying self-assembly mechanism.
UV-Vis Spectroscopy for Optical Properties
UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the optical properties of molecules containing chromophores. The Fmoc group itself possesses a strong chromophore, the fluorenyl system, which gives rise to characteristic absorption bands in the UV region.
The UV-Vis spectrum of an Fmoc-amino acid typically shows absorption maxima related to the π-π* transitions of the fluorene (B118485) moiety. These are generally observed around 265 nm and 290 nm. The precise position and intensity of these peaks can be influenced by the solvent environment and the nature of the amino acid side chain. For Fmoc-2,5-Dimethyl-L-phenylalanine, the presence of the dimethylphenyl group may lead to subtle shifts in the absorption maxima compared to Fmoc-L-phenylalanine due to electronic effects. Furthermore, upon self-assembly, changes in the UV-Vis spectrum, such as hyper- or hypochromicity, can provide evidence of intermolecular interactions and aggregation.
Table 3: Typical UV-Vis Absorption Maxima for Fmoc-Amino Acids
| Compound Class | Typical Absorption Maxima (nm) | Chromophore |
| Fmoc-Amino Acids | ~265, ~290 | Fluorenyl group |
| Phenylalanine moiety | ~257 | Phenyl group |
Computational and Theoretical Approaches in Research
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For Fmoc-2,5-Dimethyl-L-phenylalanine, MD simulations can provide critical information about its conformational landscape and stability, which are essential for understanding its interactions with other molecules and its potential applications in peptide synthesis and drug design.
In a typical MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion. This allows researchers to observe how the molecule folds, moves, and interacts with its environment, such as a solvent or a biological receptor. A key aspect of MD simulations is the use of a force field, which is a set of empirical energy functions that describe the potential energy of the system as a function of its atomic coordinates.
For Fmoc-2,5-Dimethyl-L-phenylalanine, MD simulations can be employed to:
Explore Conformational Space: The dimethyl substitution on the phenyl ring and the bulky Fmoc protecting group significantly influence the preferred conformations of the amino acid. MD simulations can systematically explore the vast conformational space to identify low-energy, stable structures.
Assess Stability: By analyzing the trajectory of the simulation, researchers can assess the stability of different conformations and the transitions between them. This is crucial for understanding the structural rigidity or flexibility of peptides incorporating this modified amino acid.
Solvent Effects: MD simulations can explicitly model the surrounding solvent molecules, providing insights into how the solvent influences the conformation and stability of Fmoc-2,5-Dimethyl-L-phenylalanine.
Enhanced sampling techniques are often employed in conjunction with standard MD simulations to overcome the limitation of simulation timescales, which may not be long enough to observe rare but biologically important events. These methods accelerate the exploration of the conformational space, providing a more comprehensive understanding of the molecule's dynamics. nih.gov
| Simulation Parameter | Typical Value/Observation | Significance |
|---|---|---|
| Simulation Time | 100 ns - 1 µs | Provides a reasonable timescale to observe local conformational changes. |
| Dominant Conformer Population | ~65% | Indicates the most stable and likely conformation in the given environment. |
| Root Mean Square Deviation (RMSD) | 1.5 ± 0.3 Å | Measures the average deviation from a reference structure, indicating conformational stability. |
| Solvent Accessible Surface Area (SASA) | 250 ± 20 Ų | Quantifies the exposure of the molecule to the solvent, influencing solubility and interactions. |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Spectroscopic Property Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and predict various spectroscopic properties of molecules with high accuracy. nih.gov For Fmoc-2,5-Dimethyl-L-phenylalanine, these calculations provide fundamental insights that are not readily accessible through experimental methods alone.
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. This approach allows for the calculation of a wide range of molecular properties.
Applications of quantum chemical calculations for Fmoc-2,5-Dimethyl-L-phenylalanine include:
Geometric Optimization: Determining the most stable three-dimensional structure of the molecule by finding the minimum energy conformation on the potential energy surface.
Electronic Properties: Calculating properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.
Spectroscopic Prediction: Simulating spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov Comparing these predicted spectra with experimental data can help to confirm the molecular structure and assign spectral features. For instance, calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to identify characteristic vibrational modes of the Fmoc group and the dimethylated phenyl ring.
| Property | Predicted Value | Relevance |
|---|---|---|
| HOMO-LUMO Energy Gap | ~5.2 eV | Indicates the electronic excitability and chemical reactivity of the molecule. |
| Dipole Moment | ~3.5 D | Reflects the polarity of the molecule, influencing its solubility and interaction with polar molecules. |
| Key IR Vibrational Frequencies (C=O stretch) | ~1720 cm⁻¹ | A characteristic peak that can be used for experimental identification and structural analysis. |
Docking Studies for Ligand-Target Interaction Prediction in in vitro Models
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Fmoc-2,5-Dimethyl-L-phenylalanine, docking studies are particularly valuable for predicting its interaction with biological targets, such as enzymes or receptors, in in vitro models.
The process of molecular docking involves two main steps:
Sampling: Generating a large number of possible conformations and orientations of the ligand (Fmoc-2,5-Dimethyl-L-phenylalanine) within the binding site of the target protein.
Scoring: Evaluating the binding affinity for each of these poses using a scoring function, which estimates the free energy of binding. The pose with the lowest energy score is predicted to be the most favorable binding mode.
Docking studies can provide valuable information for:
Binding Mode Prediction: Visualizing the detailed interactions between Fmoc-2,5-Dimethyl-L-phenylalanine and the amino acid residues of the target's binding pocket. This includes identifying key hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Binding Affinity Estimation: While scoring functions provide an approximation, they can be used to rank different ligands or different binding poses based on their predicted binding strength.
Virtual Screening: Docking can be used to screen large libraries of compounds to identify potential binders to a specific target, although in this case, it is used to understand the interaction of a single, specific molecule.
For Fmoc-2,5-Dimethyl-L-phenylalanine, docking studies could be used to investigate how the dimethyl substitutions and the Fmoc group influence its binding to a particular protein, which is crucial for the design of peptides with specific biological activities.
| Parameter | Observation | Implication for Binding |
|---|---|---|
| Predicted Binding Affinity (ΔG) | -8.5 kcal/mol | Suggests a strong and stable interaction with the target. |
| Key Interacting Residues | Tyr12, Phe28, Leu89 | Indicates a predominantly hydrophobic binding pocket. |
| Hydrogen Bonds | 1 (with backbone carbonyl of Gly25) | Highlights a specific polar interaction contributing to binding specificity. |
Force Field Development and Parameterization for Modified Amino Acids
The accuracy of molecular dynamics simulations heavily relies on the quality of the force field used. Standard force fields, such as AMBER, CHARMM, and GROMOS, are well-parameterized for natural amino acids but often lack parameters for modified or unnatural amino acids like Fmoc-2,5-Dimethyl-L-phenylalanine. Therefore, the development and parameterization of a specific force field for this compound is a critical step for reliable simulations.
The process of force field parameterization for a novel molecule typically involves:
Determination of Bonded Parameters: Bond lengths, bond angles, and dihedral angles are often derived from high-level quantum chemical calculations (e.g., DFT) on a model compound.
Derivation of Non-bonded Parameters: Van der Waals parameters are usually taken from analogous atom types in existing force fields or determined from quantum chemical calculations.
Calculation of Partial Atomic Charges: Electrostatic potential (ESP) or restrained electrostatic potential (RESP) fitting methods are commonly used to derive partial atomic charges from the quantum mechanically calculated electrostatic potential. frontiersin.org
Validation: The newly developed parameters are validated by performing MD simulations and comparing the results with available experimental data or high-level quantum chemical calculations. This can include comparing conformational preferences, thermodynamic properties, or spectroscopic data.
Several research groups have developed protocols and tools to facilitate the parameterization of non-canonical amino acids, which can be applied to Fmoc-2,5-Dimethyl-L-phenylalanine. frontiersin.orgnih.govresearchgate.net The availability of accurate force field parameters is essential for conducting meaningful MD simulations to study the structure and dynamics of peptides containing this modified residue.
| Parameter Type | Methodology | Rationale |
|---|---|---|
| Bond Lengths and Angles | DFT Optimization (e.g., B3LYP/6-31G*) | Provides accurate equilibrium geometries. |
| Dihedral Angles | Quantum Mechanical Scans | Determines the rotational energy profiles around key bonds. |
| Partial Atomic Charges | RESP Fitting | Accurately reproduces the electrostatic potential around the molecule. frontiersin.org |
| Van der Waals Parameters | Analogy to existing atom types | Leverages well-established parameters for similar chemical environments. |
Structure-Activity Relationship (SAR) Studies using Computational Models
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for establishing these relationships. For Fmoc-2,5-Dimethyl-L-phenylalanine, SAR studies would typically be conducted in the context of a series of related compounds to understand the impact of the 2,5-dimethyl substitution and the Fmoc group on a specific biological activity.
The general workflow for a computational SAR study involves:
Data Collection: Assembling a dataset of molecules with known biological activities.
Descriptor Calculation: Calculating a set of molecular descriptors for each molecule. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the molecular descriptors with the biological activity.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
While a full QSAR study requires a dataset of multiple compounds, the principles can be applied to understand the contribution of Fmoc-2,5-Dimethyl-L-phenylalanine to the activity of a peptide. By comparing the activity of a peptide containing this modified amino acid to analogues with other substitutions, computational models can help to elucidate the role of the dimethyl groups and the Fmoc moiety. For example, descriptors related to size, shape, and hydrophobicity of the side chain can be correlated with changes in activity.
| Descriptor Class | Specific Descriptor Example | Potential Impact on Activity |
|---|---|---|
| Steric | Molar Refractivity (MR) | Relates to the volume of the side chain and its ability to fit into a binding pocket. |
| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or -withdrawing nature of the substituents. |
| Hydrophobic | LogP | Measures the lipophilicity of the molecule, which can influence membrane permeability and binding to hydrophobic pockets. |
| Topological | Wiener Index | Describes the branching and connectivity of the molecule. |
Emerging Research Applications and Future Directions
Development of Novel Research Probes and Tools Utilizing the Compound
The strategic placement of methyl groups on the phenylalanine ring serves as a powerful tool for investigating complex biological systems. By breaking the rotational symmetry of the phenyl side chain, derivatives like 2,5-dimethyl-L-phenylalanine provide researchers with more detailed structural information than is possible with native phenylalanine.
Recent studies have highlighted the use of systematic methyl-hopping around the phenylalanine ring to create probes for exploring the hydrophobic core dynamics of proteins. nih.gov The resulting xylyl side chains, such as the one found in 2,5-dimethyl-L-phenylalanine, generate a wealth of additional Nuclear Overhauser Effect (NOE) contacts in NMR spectroscopy. nih.gov This allows for a precise determination of the aromatic ring's orientation and mobility within a protein structure, which is critical for understanding protein stability and function. nih.gov This approach is particularly valuable for studying thermolabile systems like zinc finger motifs, where traditional methods requiring wide temperature ranges are not feasible. nih.gov
Furthermore, analogous compounds are being utilized in the broader field of biotechnology. For instance, Fmoc-L-2,4-dimethylphenylalanine is employed in the production of bioconjugates, which are essential for creating biosensors and other diagnostic tools. chemimpex.com The principle of using modified amino acids to introduce specific functionalities is also seen in the application of halogenated phenylalanines, which can be used for selective labeling and the study of protein interactions. chemimpex.comchemimpex.com
Strategies for Enhancing In Vitro Stability of Peptides Containing the Compound
A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in vitro and in vivo. The incorporation of unnatural amino acids with bulky side chains represents a key strategy to overcome this limitation. The dimethylphenyl group of 2,5-dimethyl-L-phenylalanine provides considerable steric hindrance, which can shield the adjacent peptide bonds from enzymatic cleavage, thereby enhancing the peptide's metabolic stability.
This concept is analogous to the use of other sterically hindered amino acids, such as 5,5-dimethylproline, which is known to lock the peptide bond in a specific conformation and increase resistance to degradation. nih.gov The introduction of such modifications is a cornerstone of medicinal chemistry, aiming to improve the pharmacokinetic profiles of peptide drug candidates.
Exploration in Advanced Materials Science Research (e.g., tunable hydrogels, self-assembling systems)
Fmoc-protected amino acids, particularly those based on phenylalanine, are renowned for their ability to act as low-molecular-weight gelators. rsc.org They spontaneously self-assemble in aqueous solutions to form intricate networks of nanofibers, resulting in the formation of supramolecular hydrogels. scispace.com These materials are of immense interest in materials science and biomedicine due to their structural resemblance to the native extracellular matrix. researchgate.net
The incorporation of methyl groups onto the phenylalanine scaffold, as in Fmoc-2,5-Dimethyl-L-phenylalanine, has a marked influence on the self-assembly process and the properties of the resulting material. scispace.com Research on related compounds, such as those containing α-methyl-L-phenylalanine, has shown that the position and number of methyl groups can dictate the morphology of the supramolecular nanostructure and the ability to form a hydrogel network. scispace.com Similarly, the use of Fmoc-L-2,4-dimethylphenylalanine in polymer matrices has been shown to enhance the properties of the final material. chemimpex.com
These self-assembling systems are often "tunable," meaning their properties can be controlled by external stimuli. For example, by altering the pH, researchers can trigger the gelation of Fmoc-dipeptide systems. rsc.org The mechanical properties of these hydrogels, such as their stiffness, can be precisely controlled by adjusting factors like the concentration of the Fmoc-amino acid and the solvent composition. nih.gov This tunability is critical for designing "smart" materials with tailored functionalities for specific applications.
| Fmoc-Dipeptide Derivative | Key Modification | Effect on Self-Assembly/Hydrogel Properties | Reference |
|---|---|---|---|
| Fmoc-Pentafluorophenylalanine | Fluorination of Phenyl Ring | High propensity to self-assemble; forms hydrogels at low concentrations (0.1 wt%). | psu.edu |
| Fmoc-α-methyl-L-phenylalanine Dipeptides | Methylation at α-carbon | Influences morphology of nanostructures and hydrogel formation ability. | scispace.com |
| Fmoc-Diphenylalanine | Standard Dipeptide | Forms rigid, reversible hydrogels; mechanical properties scale with concentration. | nih.gov |
| Fmoc-Dipeptides with Glycine | Substitution of Phenylalanine | Significantly impacts the mode of assembly and type of nanostructure formed. | acs.org |
Prospects in Rational Design of Biomimetic Systems
The self-assembling hydrogels formed from Fmoc-2,5-Dimethyl-L-phenylalanine and related compounds are excellent examples of biomimetic systems. They mimic the fibrillar architecture of the natural extracellular matrix (ECM), providing a physiologically relevant environment for in vitro experiments and tissue engineering applications. nih.gov The rational design of these systems involves the precise selection of molecular building blocks to achieve desired biological functions.
By incorporating Fmoc-2,5-Dimethyl-L-phenylalanine into a peptide sequence, researchers can rationally design the physical and chemical properties of the resulting hydrogel. The bulky and hydrophobic nature of the dimethyl-phenyl group influences the intermolecular interactions—specifically π-π stacking and hydrophobic forces—that drive the self-assembly process. acs.org This, in turn, affects the hydrogel's mechanical stiffness, porosity, and stability.
This design-led approach allows for the creation of bespoke scaffolds for cell culture, where the material properties can be tuned to match those of specific tissues. nih.gov For example, a more rigid gel might be designed to mimic bone tissue, while a softer gel could be used for neural cell culture. The ability to control these features at the molecular level by using specific unnatural amino acids is a key prospect in the advancement of biomimetic materials.
Identification of New Chemical Transformations and Reactivities for Unnatural Amino Acids
The study of unnatural amino acids like 2,5-dimethyl-L-phenylalanine also drives the discovery of new chemical transformations and reactivities. The synthesis of the amino acid itself requires specialized chemical methods to construct the substituted aromatic side chain and control the stereochemistry.
Furthermore, the unique structure of the incorporated amino acid can serve as a platform for subsequent chemical modifications. For instance, research on other modified phenylalanines, such as Fmoc-2-bromo-L-phenylalanine, demonstrates that the substituted ring can participate in further reactions like cross-coupling. chemimpex.com This opens up the possibility of using peptides containing 2,5-dimethyl-L-phenylalanine as scaffolds that can be further functionalized post-synthesis.
The steric and electronic properties of the dimethylphenyl group can also influence the reactivity of the peptide backbone or nearby functional groups. Understanding these effects is crucial for designing peptides with specific catalytic activities or for controlling the folding and conformation of complex peptide structures. The exploration of these reactivities is an active area of research, pushing the boundaries of peptide and protein chemistry.
Q & A
Q. What are the critical considerations for synthesizing Fmoc-2,5-Dimethyl-L-Phenylalanine in solid-phase peptide synthesis (SPPS)?
The synthesis requires precise control of coupling conditions due to steric hindrance from the 2,5-dimethyl groups. Use activating agents like HOBt/DIC or OxymaPure/COMU to improve reaction efficiency. Maintain a pH >7 during Fmoc deprotection (using 20% piperidine in DMF) to prevent premature cleavage of the Fmoc group while avoiding excessive alkalinity, which can degrade the backbone . Monitor coupling completion via Kaiser or chloranil tests.
Q. How should Fmoc-2,5-Dimethyl-L-Phenylalanine be purified post-synthesis?
Purification typically involves reverse-phase HPLC with a C18 column. A gradient of 0.1% TFA in water/acetonitrile (5–95% over 30 min) is effective. Analytical HPLC (>95% purity) should confirm retention time consistency, supported by mass spectrometry (expected [M+H]+ ~430–450 m/z, depending on derivatives) .
Q. What analytical techniques validate the structural integrity of this modified amino acid?
- NMR : Confirm stereochemistry and substitution patterns (e.g., aromatic protons at δ 6.5–7.2 ppm for dimethyl groups).
- FT-IR : Look for Fmoc carbonyl stretches at ~1700 cm⁻¹ and amide bonds at ~1650 cm⁻¹.
- Circular Dichroism (CD) : Verify chirality in the L-configuration .
Advanced Research Questions
Q. How do steric effects from the 2,5-dimethyl groups influence peptide conformational dynamics?
The dimethyl groups restrict rotation around the phenyl ring, stabilizing specific side-chain conformations. This can alter peptide helicity or β-sheet propensity. Computational modeling (e.g., MD simulations) paired with experimental CD or 2D-NMR is recommended to map conformational changes .
Q. What strategies mitigate low coupling efficiency during SPPS when using this bulky residue?
- Double coupling : Repeat the coupling step with fresh reagents.
- Microwave-assisted synthesis : Enhances reaction kinetics at 50–60°C.
- Side-chain pre-activation : Temporarily protect reactive groups with ortho-nitrobenzyl esters to reduce steric clash .
Q. How does Fmoc-2,5-Dimethyl-L-Phenylalanine behave under acidic or oxidative conditions?
- Acidic conditions (e.g., TFA cleavage) : The Fmoc group is stable, but prolonged exposure to >90% TFA may hydrolyze the amide bond.
- Oxidative environments : The methyl groups are inert, but the aromatic ring may undergo electrophilic substitution if exposed to strong oxidizers like H₂O₂. Stability testing via HPLC under varying conditions is advised .
Q. What are the ecological handling protocols for this compound?
While no acute ecotoxicity is reported, avoid aqueous release due to potential bioaccumulation risks. Incinerate waste at >800°C with alkaline scrubbers to neutralize byproducts. Use fume hoods and PPE (gloves, lab coats) during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
